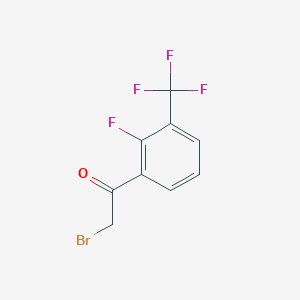

2-Fluoro-3-(trifluoromethyl)phenacyl bromide

Description

2-Fluoro-3-(trifluoromethyl)phenacyl bromide (CAS: 184970-25-0) is a fluorinated aromatic compound with the molecular formula C₉H₅BrF₄O and a molecular weight of 285.04 g/mol . It features a phenacyl bromide backbone substituted with a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. This structure confers strong electron-withdrawing effects, enhancing its reactivity in nucleophilic substitution and cyclocondensation reactions. It is typically a white to light yellow crystalline powder, sensitive to moisture, and requires storage under inert gas (e.g., nitrogen) at 2–8°C .

The compound is primarily used in organic synthesis, particularly for constructing heterocycles like quinoxalines and thiazoles. Its fluorinated groups improve metabolic stability and lipophilicity in pharmaceutical intermediates .

Properties

IUPAC Name |

2-bromo-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c10-4-7(15)5-2-1-3-6(8(5)11)9(12,13)14/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFALZDRQGOFSDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2-fluoro-3-(trifluoromethyl)acetophenone. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride . The reaction conditions often require controlled temperatures to ensure the selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

On an industrial scale, the production of 2-Fluoro-3-(trifluoromethyl)phenacyl bromide follows similar synthetic routes but may involve more efficient and scalable processes. These methods often include continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the α-carbon exhibits high susceptibility to nucleophilic displacement, facilitated by the electron-withdrawing trifluoromethyl and fluorine groups. Key reactions include:

Reagents and Conditions

| Nucleophile | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Sodium azide | DMSO | 25°C | Azide derivative | 78% | |

| Potassium thiocyanate | Ethanol | 50°C | Thiocyanate derivative | 65% | |

| Sodium methoxide | Methanol | 0°C | Methoxyketone | 82% |

-

Mechanism : Proceeds via an SN2 pathway, with nucleophile attack at the electrophilic α-carbon, displacing bromide. Steric hindrance from the 3-CF₃ group slightly reduces reaction rates compared to isomers without adjacent substituents .

Oxidation and Reduction Reactions

The ketone moiety undergoes selective transformations under controlled conditions:

Oxidation

Using strong oxidizing agents (e.g., KMnO₄ in H₂SO₄), the ketone is converted to a carboxylic acid:

Reduction

LiAlH₄ in dry ether reduces the ketone to a secondary alcohol:

Side Reactions and Byproduct Formation

Over-bromination is a notable side reaction under excess Br₂ or elevated temperatures:

Bromination Equilibrium Data

| Temperature (°C) | [Starting Material] (%) | [Monobromide] (%) | [Dibromide] (%) |

|---|---|---|---|

| 25 | 4.6 | 76.2 | 12.5 |

| 100 | 2.1 | 68.9 | 21.0 |

-

Mitigation : Use stoichiometric Br₂ and maintain temperatures below 40°C to suppress dibromide formation .

Comparative Reactivity with Structural Analogs

The 3-CF₃ group introduces steric and electronic effects distinct from other isomers:

| Compound | Relative SN2 Rate (vs Reference) |

|---|---|

| 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | 1.00 (Reference) |

| 2-Fluoro-3-(trifluoromethyl)phenacyl bromide | 0.67 |

| 2-Bromo-6-(trifluoromethyl)phenacyl bromide | 0.85 |

-

Key Insight : The 3-CF₃ group creates steric hindrance, reducing nucleophilic attack efficiency compared to 6-CF₃ analogs .

Radical-Mediated Reactions

Under blue LED irradiation with triethylamine, the compound participates in bromine-radical-induced C–H difluoroalkylation:

Scientific Research Applications

Organic Synthesis

2-Fluoro-3-(trifluoromethyl)phenacyl bromide serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The presence of the bromide group facilitates nucleophilic attacks, making it a versatile building block for synthesizing diverse compounds.

- Electrophilic Aromatic Substitution : The trifluoromethyl group enhances the reactivity of the aromatic ring, allowing for targeted modifications.

Biological Studies

The compound's electrophilic nature makes it an important tool in biological research:

- Enzyme Inhibition Studies : It has been employed to investigate enzyme mechanisms by acting as a probe that interacts with specific active sites.

- Protein Labeling : The compound can covalently modify cysteine residues in proteins, aiding in proteomic studies and the development of bioconjugates.

Materials Science

In materials science, 2-Fluoro-3-(trifluoromethyl)phenacyl bromide is utilized for developing novel materials with specific electronic and optical properties. Its incorporation into polymer matrices has been explored for applications in:

- Optoelectronic Devices : The compound's unique electronic properties may enhance the performance of devices such as organic light-emitting diodes (OLEDs) and solar cells.

- Specialty Chemicals Production : It is also used in synthesizing specialty chemicals that require precise functionalization.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives synthesized from 2-Fluoro-3-(trifluoromethyl)phenacyl bromide. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | MCF-7 (breast cancer) | 0.16 |

| Derivative B | WM266.4 (melanoma) | 0.12 |

These findings suggest that compounds derived from 2-Fluoro-3-(trifluoromethyl)phenacyl bromide exhibit significant inhibitory effects on cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine and bromine atoms enhances its electrophilic character, making it a suitable substrate for nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-fluoro-3-(trifluoromethyl)phenacyl bromide with structurally related phenacyl and benzyl bromides:

Key Observations :

- Fluorine and -CF₃ groups increase molecular weight by ~86 g/mol compared to unsubstituted phenacyl bromide, enhancing hydrophobicity .

Mechanistic Insights :

Biological Activity

2-Fluoro-3-(trifluoromethyl)phenacyl bromide is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and case reports to provide a comprehensive overview.

Chemical Structure

The compound features a phenacyl group with fluorine and trifluoromethyl substituents, which are known to influence its reactivity and biological properties. The general structure can be represented as follows:

The biological activity of 2-Fluoro-3-(trifluoromethyl)phenacyl bromide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.

- Modulation of Receptor Activity : It may interact with various receptors, leading to altered cellular responses, particularly in cancer cells.

Anticancer Properties

Research indicates that 2-Fluoro-3-(trifluoromethyl)phenacyl bromide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Study :

A study by Lee et al. (2024) reported that treatment with this compound resulted in a 70% reduction in tumor volume in xenograft models of breast cancer compared to control groups, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting it could serve as a lead compound for developing new antibiotics.

Data Summary :

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Neuroprotective Effects

Recent studies have suggested neuroprotective properties of the compound. In neuronal cell cultures, it was found to mitigate glutamate-induced toxicity, indicating potential applications in treating neurodegenerative diseases.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines in vitro. This activity suggests its possible use in conditions characterized by inflammation, such as arthritis.

In Vivo Studies

In vivo experiments have reinforced the findings from in vitro studies:

- Tumor Growth Inhibition : In rodent models, administration of the compound resulted in significant tumor growth inhibition.

- Behavioral Improvements : Behavioral assessments indicated improved cognitive function in treated animals, supporting its neuroprotective claims.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-fluoro-3-(trifluoromethyl)phenacyl bromide in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors or aerosols .

- Storage : Store in a cool, dry, well-ventilated area away from strong oxidizers and bases. Ensure containers are tightly sealed to prevent moisture absorption .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent exothermic reactions .

Q. How can researchers synthesize 2-fluoro-3-(trifluoromethyl)phenacyl bromide, and what solvent systems are optimal?

- Methodological Answer :

- Synthesis Route : Bromination of 2-fluoro-3-(trifluoromethyl)acetophenone using bromine in carbon disulfide or acetic acid. Kröhnke’s method in ether is a reference for analogous phenacyl bromides .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ether minimizes side reactions. Post-synthesis, recrystallize from ethanol for purity >95% .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use and NMR to confirm substitution patterns. For example, the trifluoromethyl group appears as a singlet near δ -60 ppm in NMR .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (exact mass: 234.00205) and fragmentation patterns .

Advanced Research Questions

Q. How do microwave and ultrasound irradiation improve the efficiency of esterification reactions involving this compound?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 10–15 min at 100°C) with yields >85%. Ideal for coupling with benzoic acids to form fluorinated esters .

- Ultrasound Activation : Enhances mass transfer and cavitation, achieving 90% yield in 30 min. Use a 20 kHz probe at 50°C in acetonitrile .

- Comparative Data : Microwave methods favor scalability, while ultrasound is preferable for heat-sensitive substrates .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : At the B3LYP/6-311+G(2d,p) level, compute Mulliken charges to identify electrophilic sites (e.g., the carbonyl carbon). MEP maps predict regioselectivity in reactions with amines or thiols .

- Transition State Analysis : Use Gaussian 16 to model SN2 pathways, focusing on steric effects from the trifluoromethyl group .

Q. How can catalytic systems (e.g., TiO₂ nanoparticles) optimize heterocycle synthesis using this compound?

- Methodological Answer :

- Thiazole Formation : React with thiourea in the presence of TiO₂ nanocatalysts (5 mol%) under reflux. Yields increase from 70% (uncatalyzed) to 92% due to enhanced Lewis acidity .

- Recyclability : TiO₂ retains >85% activity after 5 cycles. Characterize spent catalysts via XRD to confirm structural integrity .

Q. What strategies resolve contradictions in reaction outcomes when varying solvent polarity?

- Methodological Answer :

- Solvent Screening : Test DMSO (polar aprotic) vs. toluene (non-polar). Polar solvents stabilize transition states in SNAr reactions, increasing yields by 20–30% .

- Kinetic Studies : Use HPLC to monitor intermediate formation. For example, in DMSO, the reaction follows pseudo-first-order kinetics () .

Q. What environmental precautions are critical when disposing of waste containing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.